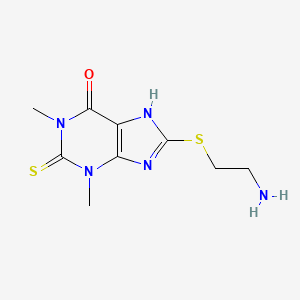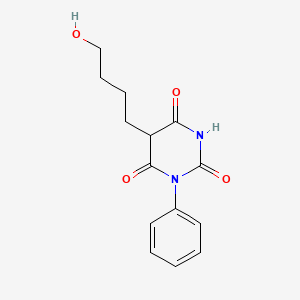
5-(4-Hydroxybutyl)-1-phenylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Hydroxybutyl)-1-phenylbarbituric acid: Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxybutyl)-1-phenylbarbituric acid typically involves the following steps:
Starting Materials: The synthesis begins with barbituric acid and 4-hydroxybutyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using recrystallization techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the 4-hydroxybutyl side chain can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the barbituric acid core can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of 5-(4-Oxobutyl)-1-phenylbarbituric acid.
Reduction: Formation of 5-(4-Hydroxybutyl)-1-phenylbarbituric alcohol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry:
- Used as a precursor in the synthesis of more complex barbiturate derivatives.
- Studied for its reactivity and potential to form novel compounds.
Biology:
- Investigated for its potential effects on the central nervous system.
- Used in studies related to enzyme inhibition and receptor binding.
Medicine:
- Potential use as a sedative or anesthetic agent.
- Explored for its anticonvulsant properties.
Industry:
- Utilized in the development of pharmaceuticals and chemical intermediates.
- Potential applications in the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of 5-(4-Hydroxybutyl)-1-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The hydroxyl group in the 4-hydroxybutyl side chain may also contribute to its binding affinity and overall pharmacological effects.
相似化合物的比较
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used for its anesthetic effects.
Thiopental: A barbiturate used for induction of anesthesia.
Comparison:
Uniqueness: The presence of the 4-hydroxybutyl group in 5-(4-Hydroxybutyl)-1-phenylbarbituric acid distinguishes it from other barbiturates, potentially enhancing its pharmacological properties and applications.
Binding Affinity: The hydroxyl group may increase its binding affinity to GABA receptors compared to other barbiturates.
属性
CAS 编号 |
21367-95-3 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
5-(4-hydroxybutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O4/c17-9-5-4-8-11-12(18)15-14(20)16(13(11)19)10-6-2-1-3-7-10/h1-3,6-7,11,17H,4-5,8-9H2,(H,15,18,20) |
InChI 键 |
VIIWBPFNMLPGGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=O)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



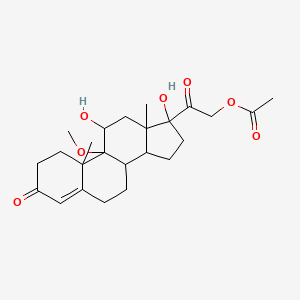

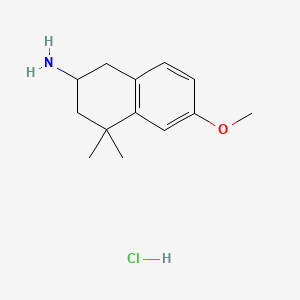
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
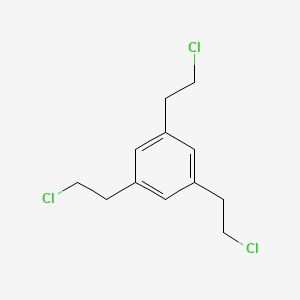

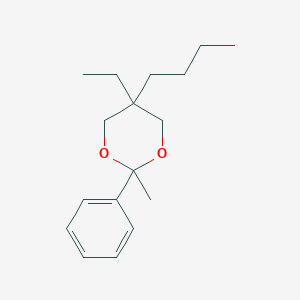

![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)
